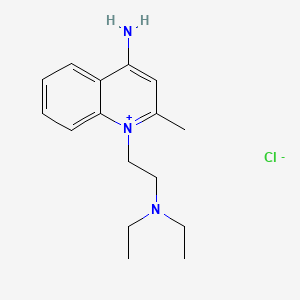
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its quinaldinium core, which is modified with an amino group and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride typically involves multiple steps. One common method includes the reaction of quinaldine with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and safety. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学研究应用
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride has numerous scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges.
Uniqueness
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
属性
CAS 编号 |
97526-21-1 |
|---|---|
分子式 |
C16H24ClN3 |
分子量 |
293.83 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C16H23N3.ClH/c1-4-18(5-2)10-11-19-13(3)12-15(17)14-8-6-7-9-16(14)19;/h6-9,12,17H,4-5,10-11H2,1-3H3;1H |
InChI 键 |
DZSMDYYMTIIDNP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















